![molecular formula C22H24N2O3S B2876239 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 867040-17-3](/img/structure/B2876239.png)
3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
The compound “3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups . It includes a quinoline ring, which is a heterocyclic aromatic organic compound with the formula C9H7N. It also contains a pyrrolidine ring, which is a cyclic secondary amine . Additionally, it has a methoxy group (-OCH3) and a benzenesulfonyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The quinoline and pyrrolidine rings would contribute to the rigidity of the molecule, while the methoxy and benzenesulfonyl groups could potentially influence its reactivity .Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar sulfonyl and methoxy groups could influence its solubility, while the aromatic rings could contribute to its stability .Scientific Research Applications
Pharmacology: Antiviral Agents
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . These compounds can be synthesized and modified to enhance their efficacy against specific viruses. The sulfonyl and quinoline groups within the molecule could potentially interact with viral enzymes or proteins, inhibiting the replication of viruses such as influenza or HIV.
Biotechnology: Enzyme Inhibition
The quinoline moiety is known to interact with various biological targets. In biotechnology research, this compound could be utilized to study enzyme inhibition, which is crucial for understanding metabolic pathways and developing new biotechnological applications .
Chemical Synthesis: Building Blocks
Quinolines are valuable in chemical synthesis as building blocks for creating more complex molecules. The specific structure of “3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline” could be used to synthesize novel compounds with potential therapeutic properties .
Diagnostic Assays: Fluorescent Probes
The quinoline ring system is known for its fluorescent properties. This compound could be modified to serve as a fluorescent probe in diagnostic assays, aiding in the detection and quantification of biological substances .
Medical Research: Anticancer Studies
Compounds with a quinoline core have been studied for their anticancer properties. The compound could be explored for its potential to act as a chemotherapeutic agent, targeting specific cancer cells without harming healthy cells .
Industrial Applications: Material Science
The robust structure of quinoline derivatives makes them suitable for material science applications. They could be used in the development of new materials with specific properties, such as increased durability or enhanced electrical conductivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-6-8-18(12-16(15)2)28(25,26)21-14-23-20-9-7-17(27-3)13-19(20)22(21)24-10-4-5-11-24/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXYDUUTJNYIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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